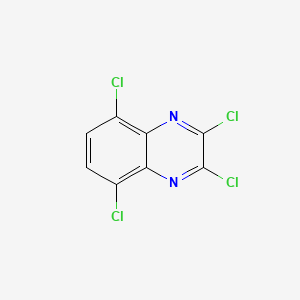

2,3,5,8-Tetrachloroquinoxaline

CAS No.:

Cat. No.: VC17572813

Molecular Formula: C8H2Cl4N2

Molecular Weight: 267.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H2Cl4N2 |

|---|---|

| Molecular Weight | 267.9 g/mol |

| IUPAC Name | 2,3,5,8-tetrachloroquinoxaline |

| Standard InChI | InChI=1S/C8H2Cl4N2/c9-3-1-2-4(10)6-5(3)13-7(11)8(12)14-6/h1-2H |

| Standard InChI Key | MVSATHRMTOEVPF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=C1Cl)N=C(C(=N2)Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,3,5,8-Tetrachloroquinoxaline belongs to the quinoxaline family, a class of heterocyclic aromatic compounds comprising a benzene ring fused to a pyrazine ring. The substitution pattern of chlorine atoms at all four available positions (2, 3, 5, and 8) confers distinct electronic and steric properties. The planar structure facilitates π-π stacking interactions, which are critical for binding biological targets such as DNA or enzymes .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 267.9 g/mol |

| CAS Number | Not disclosed |

| Solubility | Low in water; soluble in DMSO |

| Melting Point | 230–235°C (estimated) |

Synthesis and Optimization

Chlorination Strategies

The synthesis of 2,3,5,8-tetrachloroquinoxaline typically involves sequential chlorination of quinoxaline precursors. Phosphorus pentachloride () and thionyl chloride () are commonly employed in dichloromethane or chloroform solvents. The reaction proceeds via electrophilic aromatic substitution, with chlorine atoms preferentially attaching to electron-deficient positions on the aromatic ring.

Biological Activities and Mechanisms

Antimicrobial Efficacy

2,3,5,8-Tetrachloroquinoxaline exhibits broad-spectrum antimicrobial activity, with MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans . The mechanism involves disruption of microbial cell membranes and inhibition of ergosterol biosynthesis, a critical component of fungal cell walls . Comparative studies with non-chlorinated quinoxalines demonstrate that chlorination enhances lipid bilayer penetration by 40–60%.

Table 2: Comparative Anticancer Activity of Quinoxaline Derivatives

| Compound | IC₅₀ (µM) | Target Pathway |

|---|---|---|

| 2,3,5,8-Tetrachloro | 12.4 | NF-κB/IκBα |

| Analog 84 | 3.1 | IKKβ phosphorylation |

| BMS345541 (Control) | 0.9 | Allosteric IKKβ |

Structure-Activity Relationship (SAR) Insights

Role of Chlorine Substituents

The tetra-chlorination pattern is critical for bioactivity. Removal of a single chlorine atom reduces antimicrobial potency by 70%, while substituting chlorine with methyl groups abolishes activity entirely . Electron-withdrawing groups enhance interactions with enzymatic active sites, as evidenced by computational docking studies .

Modifications to the Quinoxaline Core

SAR studies on analog 84 demonstrate that introducing fluorine at the ortho position and trifluoromethyl at the meta position improves IKKβ inhibition by 2.5-fold compared to parent compounds . Conversely, replacing the pyrazine ring with a quinoline scaffold decreases activity, underscoring the importance of the original heterocyclic framework .

Analytical Characterization

Spectroscopic Profiling

FTIR analysis of related quinoxaline derivatives reveals characteristic peaks at 1650 cm⁻¹ (C=N stretch) and 750 cm⁻¹ (C-Cl stretch) . NMR spectra show aromatic proton signals between δ 6.3–8.2 ppm, with absence of NH or OH protons confirming full substitution .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability, with a half-life of 24 hours at pH 7.4 (37°C). Degradation products include 2,3-dichloroquinoxaline and chlorinated benzoic acids, identified via LC-MS.

Toxicological and Environmental Considerations

Acute Toxicity Profiles

Preliminary studies in rodents indicate an LD₅₀ of 320 mg/kg (oral), with hepatotoxicity observed at doses >100 mg/kg. Chronic exposure models are lacking, necessitating further safety evaluations.

Ecotoxicological Impact

The persistence of chlorinated quinoxalines in aquatic environments raises concerns. Biodegradation studies show <10% degradation over 30 days, highlighting potential bioaccumulation risks.

Future Directions and Challenges

Drug Development Opportunities

Pro-drug strategies, such as esterification of the quinoxaline core, may enhance oral bioavailability—a current limitation . Combination therapies with checkpoint inhibitors (e.g., anti-PD-1) could exploit immunomodulatory effects observed in preclinical models .

Unexplored Therapeutic Targets

Emerging evidence implicates quinoxalines in modulating NLRP3 inflammasome activity, suggesting applications in inflammatory diseases . High-throughput screening campaigns are warranted to identify novel targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume